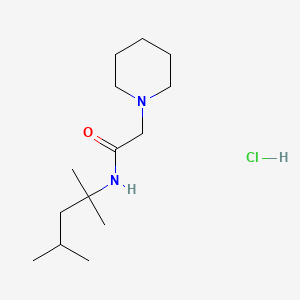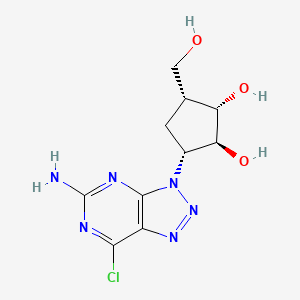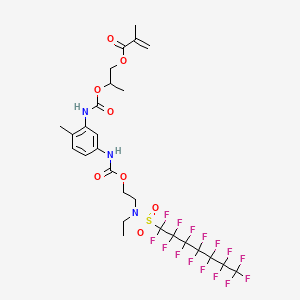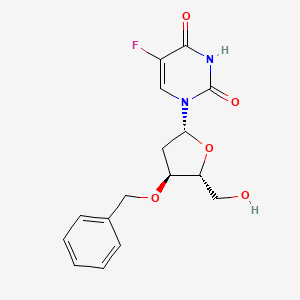
Urea, (2,3-dihydro-2-oxo-6-benzoxazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, (2,3-dihydro-2-oxo-6-benzoxazolyl)- is a compound that belongs to the class of benzoxazoles. Benzoxazoles are bicyclic planar molecules that have significant importance in synthetic organic chemistry, medicinal chemistry, and industrial applications. This compound is known for its diverse biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives, including Urea, (2,3-dihydro-2-oxo-6-benzoxazolyl)-, typically involves the use of 2-aminophenol as a precursor. One common method involves the condensation of 2-aminophenol with aldehydes or ketones under various reaction conditions. For instance, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) can be used in water under reflux conditions to achieve high yields .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of metal catalysts, nanocatalysts, and ionic liquid catalysts. These methods are designed to be efficient and environmentally friendly, allowing for large-scale production of the compound with high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Urea, (2,3-dihydro-2-oxo-6-benzoxazolyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzoxazole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H2O2), ethanol, titanium tetraisopropoxide (TTIP), and mesoporous titania–alumina mixed oxide (MTAMO) as a catalyst. These reactions are typically carried out at moderate temperatures (e.g., 50°C) to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Applications De Recherche Scientifique
Urea, (2,3-dihydro-2-oxo-6-benzoxazolyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of other benzoxazole derivatives.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable compound for biological research.
Medicine: Potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Industry: Used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Urea, (2,3-dihydro-2-oxo-6-benzoxazolyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. In cancer cells, it can induce apoptosis (programmed cell death) by targeting specific signaling pathways. The anti-inflammatory effects are likely due to the inhibition of pro-inflammatory mediators .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Urea, (2,3-dihydro-2-oxo-6-benzoxazolyl)- include:
- Urea, (5-chloro-2,3-dihydro-2-oxo-6-benzoxazolyl)-
- Urea, (5-chloro-2,3-dihydro-3-methyl-2-oxo-6-benzoxazolyl)-
Uniqueness
What sets Urea, (2,3-dihydro-2-oxo-6-benzoxazolyl)- apart from its similar compounds is its specific substitution pattern on the benzoxazole ring, which can lead to unique biological activities and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
81110-79-4 |
|---|---|
Formule moléculaire |
C8H7N3O3 |
Poids moléculaire |
193.16 g/mol |
Nom IUPAC |
(2-oxo-3H-1,3-benzoxazol-6-yl)urea |
InChI |
InChI=1S/C8H7N3O3/c9-7(12)10-4-1-2-5-6(3-4)14-8(13)11-5/h1-3H,(H,11,13)(H3,9,10,12) |
Clé InChI |
ZBOYCVVPACPLDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1NC(=O)N)OC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(3-acetyloxy-23-methoxy-10-methyl-5,18,27,29-tetraoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-24-yl) acetate](/img/structure/B15186285.png)





![methyl (1Z)-N-[[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl]oxysulfinyl-methylcarbamoyl]oxyethanimidothioate](/img/structure/B15186312.png)
